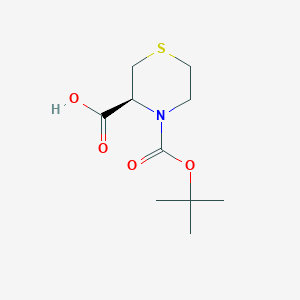

(S)-4-Boc-thiomorpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192534 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-84-5 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Boc-thiomorpholine-3-carboxylic acid

Disclaimer: Publicly available information regarding the specific CAS number and detailed experimental data for (S)-4-Boc-thiomorpholine-3-carboxylic acid is limited. This guide compiles the most relevant information available for the racemic mixture and the corresponding (R)-enantiomer to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a sulfur-containing scaffold that can mimic endogenous molecules and participate in various biological interactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in synthetic chemistry, particularly in peptide synthesis and the construction of complex molecular architectures.

Chemical and Physical Properties

While a specific CAS number for the (S)-enantiomer is not readily found in public databases, the CAS number for the racemic mixture, (±)-4-Boc-thiomorpholine-3-carboxylic acid, is 128453-98-5 . The (R)-enantiomer is assigned the CAS number 114525-81-4 [1][2][3][4][5]. The following tables summarize the available quantitative data for the racemic mixture and the (R)-enantiomer.

Table 1: Properties of Racemic (±)-4-Boc-thiomorpholine-3-carboxylic acid

| Property | Value |

| CAS Number | 128453-98-5 |

| Molecular Formula | C₁₀H₁₇NO₄S |

| Molecular Weight | 247.31 g/mol |

| Appearance | Off-white solid |

| Melting Point | 145.4 - 146.6 °C |

Table 2: Properties of (R)-4-Boc-thiomorpholine-3-carboxylic acid

| Property | Value |

| CAS Number | 114525-81-4[1][2][4][5] |

| Molecular Formula | C₁₀H₁₇NO₄S[1][2][5] |

| Molecular Weight | 247.31 g/mol [1] |

| Appearance | White to off-white solid[1][2] |

| Purity | ≥ 97%[1] |

| Storage Conditions | 0-8 °C[1][2] |

Experimental Protocols

Detailed experimental protocols for the specific, enantioselective synthesis of this compound are not extensively documented in readily available literature. However, a general approach for the synthesis of thiomorpholine-3-carboxylic acid derivatives can be inferred from related publications. One common strategy involves the use of cysteine as a chiral starting material.

A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol for this specific molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The thiomorpholine scaffold is recognized for its diverse biological activities, making it a privileged structure in drug design[6]. Derivatives of thiomorpholine have been investigated for a range of therapeutic applications.

General Biological Activities of Thiomorpholine Derivatives

The thiomorpholine nucleus is a component of various biologically active compounds. Research has shown that compounds containing this scaffold can exhibit activities such as:

-

Dipeptidyl peptidase IV (DPP-IV) inhibition: This is a key target in the treatment of type 2 diabetes[6].

-

Antitubercular and antiprotozoal activity [6].

-

Hypolipidemic effects [6].

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

While specific signaling pathways involving this compound are not well-documented, a study on its unprotected counterpart, L-thiomorpholine-3-carboxylic acid (L-TMC), provides insight into its potential metabolic fate and mechanism of cytotoxicity. L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic[7].

The bioactivation of L-TMC is catalyzed by the enzyme L-amino acid oxidase, which is present in the kidney. This enzymatic reaction leads to the formation of a reactive imine intermediate, which is thought to be responsible for the observed cytotoxicity[7].

The following diagram illustrates the bioactivation pathway of L-thiomorpholine-3-carboxylic acid.

Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid to a cytotoxic intermediate.

This bioactivation mechanism highlights a potential pathway for toxicity that should be considered in the development of drugs containing the thiomorpholine-3-carboxylic acid scaffold. The presence of the Boc protecting group in the title compound would likely prevent this specific metabolic activation route, underscoring the importance of such protecting groups in drug design to modulate metabolic stability and toxicity profiles.

References

- 1. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-4-Boc-morpholine-3-carboxylic acid AldrichCPR | 869681-70-9 [sigmaaldrich.com]

- 4. (R)-4-Boc-thiomorpholine-3-carboxylic acid 95% | CAS: 114525-81-4 | AChemBlock [achemblock.com]

- 5. (R)-4-Boc-thiomorpholine-3-carboxylic acid-114525-81-4 - Thoreauchem [thoreauchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Boc-protected thiomorpholine amino acids

An In-depth Technical Guide to the Solubility of Boc-Protected Thiomorpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-protected thiomorpholine amino acids, a class of compounds of significant interest in medicinal chemistry and drug development. Thiomorpholine and its derivatives are considered "privileged scaffolds" due to their versatile pharmacological activities.[1][2] The incorporation of a sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog, which can be a critical factor in drug design.[3] The tert-butyloxycarbonyl (Boc) protecting group further modifies the physicochemical properties of the parent amino acid, primarily by increasing its non-polar character, thereby influencing its solubility profile.[4]

Understanding and quantifying the solubility of these compounds is critical for their successful application in synthetic chemistry and for optimizing the pharmacokinetic properties of drug candidates. Poor aqueous solubility, for instance, can hinder absorption and bioavailability, leading to the failure of otherwise potent compounds.[5][6]

Factors Influencing Solubility

The solubility of Boc-protected thiomorpholine amino acids is a multifactorial property governed by the interplay of several structural features and external conditions:

-

The Thiomorpholine Ring : The sulfur atom in the thiomorpholine ring makes it more lipophilic than the corresponding morpholine ring.[3]

-

The Boc Protecting Group : The tert-butyl group of the Boc moiety is bulky and non-polar, which generally decreases aqueous solubility and increases solubility in organic solvents.[4][]

-

The Amino Acid Backbone : The inherent zwitterionic character of the amino acid backbone contributes to solubility in polar solvents. However, this is modulated by the Boc group on the nitrogen. The carboxylic acid group can still act as a hydrogen bond donor and acceptor.[8][9]

-

Solvent Polarity : As with most amino acid derivatives, solubility is highly dependent on the polarity of the solvent. Maximum solubility for unprotected amino acids is typically found in water, with a significant reduction in semi-polar or non-polar organic solvents.[9]

-

pH : For the free carboxylic acid, the pH of the aqueous medium will significantly impact solubility. In basic solutions, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[8]

-

Temperature : Temperature must be adequately controlled during solubility measurements as it can significantly affect the equilibrium solubility.[5][10]

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for Boc-protected thiomorpholine amino acids is not widely available in public literature. However, qualitative data and information on related compounds provide valuable insights. The following table summarizes the available information.

| Compound | Solvent | Solubility | Reference |

| 4-Boc-thiomorpholine-3-carboxylic acid amide | Dimethyl sulfoxide (DMSO) | Soluble | [11] |

| 4-Boc-thiomorpholine-3-carboxylic acid amide | Acetonitrile (MeCN) | Soluble | [11] |

| (Boc-amino)methyl Acetate | Dimethylformamide (DMF) | Soluble | [4] |

| (Boc-amino)methyl Acetate | Tetrahydrofuran (THF) | Soluble | [4] |

| (Boc-amino)methyl Acetate | Dichloromethane (DCM) | Soluble | [4] |

| BOC-ON (Reagent for Boc protection) | Water | Insoluble | |

| BOC-ON (Reagent for Boc protection) | Ethyl acetate, Ether, Benzene, Chloroform | Very Soluble | |

| BOC-ON (Reagent for Boc protection) | Methanol, 2-propanol, tert-butanol | Soluble | |

| General Amino Acids | Water | High | |

| General Amino Acids | Alcohols (Methanol, Ethanol) | Reduced | [9] |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial in pharmaceutical development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5][12] For higher throughput screening in early discovery, kinetic solubility assays are often employed.[6]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Protocol:

-

Preparation : Ensure both the Boc-protected thiomorpholine amino acid (solute) and the chosen solvent are pure, as impurities can affect solubility.[10]

-

Addition of Excess Solute : Add an excess amount of the solid compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[5]

-

Equilibration : Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is achieved.[5]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.[5][13]

-

Dilution : Immediately dilute a known volume of the clear, saturated supernatant with a suitable solvent to prevent crystallization and to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : Calculate the original solubility in the solvent (e.g., in µg/mL or mM), taking into account the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to identify compounds with potential solubility liabilities.[6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined, usually by turbidimetry.[6]

Brief Protocol:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

In a microplate, perform serial dilutions of the stock solution with DMSO.

-

Transfer a small volume of each dilution to a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Mix and incubate for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a plate reader (nephelometry) or by UV-Vis spectroscopy to detect light scattering caused by precipitated compound.

-

The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Workflows and Logical Diagrams

Visualizing the context and processes related to solubility is essential for understanding its role in drug development and its experimental determination.

Role of Solubility in Drug Discovery

Solubility testing is a critical step in the early stages of drug discovery and development, guiding the selection and optimization of promising candidates.[6]

Caption: Workflow illustrating the integration of solubility assays in the drug discovery pipeline.

Experimental Workflow for the Shake-Flask Method

The following diagram details the sequential steps involved in determining thermodynamic solubility.

Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.

Synthesis of a Boc-Protected Thiomorpholine Amino Acid

The Boc protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).[4][]

Caption: A simplified reaction scheme for the Boc-protection of thiomorpholine-3-carboxylic acid.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. 4-Boc-thiomorpholine-3-carboxylic acid amide () for sale [vulcanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for (S)-4-Boc-thiomorpholine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, and its analogs. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways are presented to facilitate its application in research and drug development.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is of significant interest in pharmaceutical development, particularly in the creation of novel therapeutics for neurological disorders.[1] The thiomorpholine scaffold serves as a versatile intermediate, allowing for the introduction of sulfur into molecular frameworks, which is crucial for the development of new therapeutic agents.[1] The Boc group ensures stability and allows for selective reactions in complex synthetic sequences, making it an ideal component for peptide synthesis and other organic transformations.[1]

Derivatives of this core structure are being explored as inhibitors of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is often dysregulated in cancer.[2][3][4][5] This guide will detail the synthesis of the parent compound and discuss strategies for the preparation of its analogs.

Synthesis of the Core Compound: this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the readily available chiral starting material, L-cysteine. The general synthetic strategy involves the S-alkylation of L-cysteine, followed by intramolecular cyclization to form the thiomorpholine ring, and finally, the protection of the secondary amine with a Boc group.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-step process:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-Thiomorpholine-3-carboxylic acid

This step combines the S-alkylation of L-cysteine and subsequent intramolecular cyclization.

-

Materials:

-

L-cysteine

-

1,2-dichloroethane or 1,2-dibromoethane

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide at room temperature.

-

Add 1,2-dichloroethane or 1,2-dibromoethane to the solution.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield (S)-thiomorpholine-3-carboxylic acid.

-

Step 2: Synthesis of this compound

This step involves the protection of the secondary amine of the thiomorpholine ring.

-

Materials:

-

(S)-Thiomorpholine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., DMAP)[6]

-

Tetrahydrofuran (THF) or other suitable solvent

-

Water

-

Ethyl acetate for extraction

-

Brine

-

-

Procedure:

-

Suspend (S)-thiomorpholine-3-carboxylic acid in a mixture of THF and water.

-

Add sodium bicarbonate to the suspension and stir until the solid dissolves.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise to the reaction mixture at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with a nonpolar solvent (e.g., hexane) to remove excess Boc₂O.

-

Acidify the aqueous layer with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 & 2 | L-cysteine, 1,2-dihaloethane | NaOH | Water | Reflux | 4-8 | 60-75 |

| 3 | (S)-Thiomorpholine-3-carboxylic acid | Boc₂O, NaHCO₃ | THF/Water | 0 to RT | 12-18 | 85-95 |

Synthesis of this compound Analogs

The synthesis of analogs of the core structure can be achieved by modifying the thiomorpholine ring at various positions.

N-Alkylation

Prior to Boc protection, the secondary amine of (S)-thiomorpholine-3-carboxylic acid can be alkylated using various alkyl halides in the presence of a base. This would be followed by Boc protection if desired, or the N-alkylated analog can be used directly.

Substitution at the 5-Position

Analogs with substituents at the 5-position of the thiomorpholine ring can be synthesized by starting with appropriately substituted cysteine derivatives or by using alternative cyclization strategies.

Biological Relevance and Signaling Pathways

Thiomorpholine and morpholine derivatives have been identified as promising scaffolds for the development of inhibitors of the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2]

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in this signaling cascade.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

This compound and its analogs can be utilized as starting points for the design of potent and selective PI3K inhibitors. The thiomorpholine core can occupy the morpholine binding pocket of the enzyme, a feature common to many known PI3K inhibitors.[2][4]

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its analogs. The described protocols and synthetic strategies offer a solid foundation for researchers and drug development professionals to produce these valuable compounds for further investigation. The relevance of the thiomorpholine scaffold in targeting the PI3K/AKT/mTOR pathway underscores its potential in the development of novel therapeutics, particularly in the field of oncology. Further exploration of analog synthesis will undoubtedly lead to the discovery of new chemical entities with enhanced biological activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Boc-thiomorpholine-3-carboxylic acid amide () for sale [vulcanchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Thiomorpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a well-established method for Nα-protection in SPPS. This document provides detailed application notes and protocols for the incorporation of non-standard, heterocyclic Boc-thiomorpholine amino acids into peptide sequences. The inclusion of thiomorpholine moieties can introduce unique conformational constraints and potential therapeutic properties to novel peptide drug candidates. While specific quantitative data for the coupling of Boc-thiomorpholine amino acids is not extensively published, this guide provides a robust, generalized protocol based on established Boc-SPPS principles, which can be optimized for specific sequences.

Chemical Structure of Boc-Thiomorpholine Amino Acid

The fundamental building block for incorporating a thiomorpholine residue is a Boc-protected thiomorpholine carboxylic acid. An example is (R)-4-Boc-thiomorpholine-3-carboxylic acid.

Caption: Chemical structure of (R)-4-Boc-thiomorpholine-3-carboxylic acid.

Experimental Protocols

The following protocols are generalized for the manual Boc-SPPS of peptides containing thiomorpholine residues. These should be considered as a starting point and may require optimization based on the specific peptide sequence and the properties of the Boc-thiomorpholine amino acid derivative.

Resin Preparation and First Amino Acid Attachment

-

Resin Selection: Merrifield or PAM resins are commonly used for Boc-SPPS to produce C-terminal carboxylic acids. For C-terminal amides, MBHA or BHA resins are suitable.[1]

-

Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Attachment (to Merrifield Resin via Cesium Salt Method):

-

Convert the first Boc-amino acid to its cesium salt by reacting it with cesium carbonate (Cs₂CO₃).

-

Suspend the Merrifield resin in Dimethylformamide (DMF).

-

Add the Boc-amino acid cesium salt to the resin suspension.

-

Heat the reaction mixture to 50°C and stir for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM and dry under vacuum.

-

Standard SPPS Cycle for Boc-Thiomorpholine Amino Acid Incorporation

The SPPS cycle consists of deprotection, neutralization, and coupling steps, which are repeated for each amino acid in the sequence.[2]

Caption: General workflow for a single cycle of Boc-SPPS.

1. Deprotection:

-

Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).[1]

-

Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[1]

-

Note: When the peptide contains sensitive residues like Cys, Met, or Trp, add a scavenger such as 0.5% dithiothreitol (DTE) to the TFA solution.[1]

-

Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).[1]

2. Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[2]

-

Wash the resin with DCM (3x).

3. Coupling of Boc-Thiomorpholine Amino Acid:

-

Dissolve the Boc-thiomorpholine amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive side chains is HF/anisole (9:1). For peptides with sensitive residues, a more complex scavenger mixture is required.

-

Cleavage Procedure (HF):

-

Dry the peptide-resin thoroughly.

-

Place the resin in a specialized HF cleavage apparatus.

-

Cool the apparatus to -5 to 0°C.

-

Add the cleavage cocktail and stir for 1-2 hours at 0°C.

-

Evaporate the HF under a stream of nitrogen.

-

-

Work-up:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and wash the peptide with cold ether several times.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Purification and Characterization

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical RP-HPLC.[3][4]

Data Presentation

As specific experimental data for the coupling of Boc-thiomorpholine amino acids is limited in the literature, the following tables provide a template for researchers to systematically record and compare their own experimental results.

Table 1: Coupling Conditions for Boc-Thiomorpholine Amino Acids

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Boc-Thiomorpholine AA (eq.) | 2 | 3 | 4 |

| Coupling Reagent | HBTU/HOBt | HATU | DIC/HOBt |

| Coupling Reagent (eq.) | 2 | 3 | 4 |

| Base | DIEA | DIEA | DIEA |

| Base (eq.) | 4 | 6 | 8 |

| Solvent | DMF | DMF | DCM/DMF |

| Reaction Time (h) | 2 | 3 | 4 |

| Temperature (°C) | 25 | 25 | 25 |

Table 2: Experimental Results for Incorporation of Boc-Thiomorpholine Amino Acids

| Experiment ID | Coupling Conditions | Coupling Efficiency (%)* | Crude Purity (%)** | Final Yield (%)*** |

| TML-01 | Condition 1 | |||

| TML-02 | Condition 2 | |||

| TML-03 | Condition 3 |

*Determined by qualitative (e.g., Kaiser test) or quantitative (e.g., HPLC analysis of a cleaved aliquot) methods. **Determined by analytical RP-HPLC of the crude peptide. ***Calculated based on the initial resin loading.

Signaling Pathways and Logical Relationships

The logical progression of the Boc-SPPS process is critical for successful peptide synthesis. The following diagram illustrates the decision-making process based on the outcome of the coupling reaction.

Caption: Decision workflow for the coupling step in SPPS.

Conclusion

The incorporation of Boc-thiomorpholine amino acids into peptides using Boc-SPPS is a feasible strategy for the synthesis of novel peptide analogs. The provided protocols offer a solid foundation for researchers to begin their investigations. Systematic optimization of coupling conditions, guided by careful monitoring and characterization, will be crucial for achieving high yields and purities of the target thiomorpholine-containing peptides. The unique structural features of these peptides may lead to the discovery of new therapeutic agents with enhanced properties.

References

Application Notes and Protocols: (S)-4-Boc-thiomorpholine-3-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog that has emerged as a valuable building block in modern drug discovery. Its unique structural features, including the thiomorpholine ring and the Boc-protected amine, offer medicinal chemists a powerful tool to introduce specific three-dimensional geometries into peptide and small molecule drug candidates. This can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles.

The thiomorpholine scaffold mimics the structures of endogenous sulfur-containing biomolecules, enabling favorable interactions with a variety of biological targets, including kinases and other enzymes.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection under acidic conditions, making it highly compatible with standard peptide synthesis protocols.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of drug discovery.

Key Applications

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences introduces a rigid turn or bend, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand. This conformational constraint can lead to:

-

Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that is favorable for binding to its target receptor, the entropic penalty of binding is reduced, often resulting in higher affinity.

-

Enhanced Proteolytic Stability: The non-natural thiomorpholine structure is less susceptible to degradation by proteases compared to natural amino acid residues, leading to a longer biological half-life.

-

Improved Bioavailability: The constrained nature and modified backbone can improve the membrane permeability and overall pharmacokinetic properties of the peptide.

Kinase Inhibitor Synthesis

The thiomorpholine moiety is a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design. This compound serves as a versatile chiral building block for the synthesis of novel kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammatory diseases.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker component of a PROTAC plays a critical role in its efficacy. The rigid and defined geometry of this compound makes it an interesting candidate for incorporation into PROTAC linkers to optimize the spatial orientation of the target-binding and E3 ligase-binding moieties, potentially leading to more efficient ternary complex formation and target degradation.

Quantitative Data

| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |

| Thiadiazole-thiomorpholine derivatives | Bladder Cancer Cell Line | 1600 | [2] |

| Morpholine/Thiomorpholine Dihydroquinolines | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL (MIC) | [3] |

| Dipeptidyl peptidase IV (DPP-IV) inhibitors | DPP-IV | 3400 - 6930 | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route starting from L-cysteine.

Workflow for the Synthesis of this compound

References

Application Notes and Protocols for Boc Deprotection of Thiomorpholine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as thiomorpholine-3-carboxylic acid, into peptide scaffolds is a valuable strategy in drug discovery for enhancing proteolytic stability and modulating conformation. The successful synthesis of these modified peptides relies on robust and compatible protecting group strategies. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for Nα-amino protection in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient and safe deprotection of Boc groups from thiomorpholine-containing peptides, with a focus on mitigating potential side reactions.

The thioether linkage within the thiomorpholine ring requires careful consideration during the final acidolytic cleavage and deprotection step. While generally stable, the sulfur atom can be susceptible to oxidation and alkylation under harsh acidic conditions. Therefore, the selection of appropriate cleavage cocktails and scavengers is critical to ensure the integrity of the final peptide product.

Key Considerations for Boc Deprotection of Thiomorpholine-Containing Peptides

The primary challenge in the deprotection of thiomorpholine-containing peptides is the preservation of the thioether functionality. Standard Boc deprotection is achieved using strong acids, most commonly trifluoroacetic acid (TFA). The key to a successful deprotection lies in the composition of the cleavage cocktail, which includes the acid, a solvent, and scavengers to trap reactive cationic species generated during the removal of side-chain protecting groups.

Potential Side Reactions:

-

Oxidation: The thioether in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing agents or under prolonged exposure to air in acidic conditions.

-

Alkylation: Reactive carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl from Boc or other side-chain protecting groups) can potentially alkylate the sulfur atom of the thiomorpholine ring.

To mitigate these risks, the use of specific scavengers in the TFA cleavage cocktail is highly recommended.

Recommended Boc Deprotection Protocols

Based on successful syntheses of complex molecules containing a thiomorpholine moiety, such as the natural product enteropeptin A, a global deprotection strategy using a TFA-based cocktail has proven effective.[1] The following protocols are recommended for the Boc deprotection of thiomorpholine-containing peptides.

Protocol 1: Standard TFA/Thioanisole Cleavage

This protocol is a general and effective method for the deprotection of peptides containing sulfur-containing residues. Thioanisole acts as a scavenger to prevent both oxidation and alkylation of the thioether.

Experimental Protocol:

-

Resin Preparation: Swell the Boc-protected, thiomorpholine-containing peptidyl-resin in dichloromethane (DCM) for 30 minutes.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/thioanisole/DCM (e.g., 90:5:5 v/v/v). For peptides containing other sensitive residues, additional scavengers may be required (see Table 1).

-

Deprotection Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the progress of the deprotection by taking small aliquots and analyzing by HPLC.

-

Peptide Precipitation: Filter the resin and wash it with a small volume of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10-fold volume excess).

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: TMSBr-Mediated Deprotection in TFA

For more challenging deprotections or for peptides with multiple acid-labile protecting groups, the addition of trimethylsilyl bromide (TMSBr) can enhance the cleavage efficiency. This method was successfully used in the total synthesis of enteropeptin A.[1]

Experimental Protocol:

-

Resin Preparation: Swell the Boc-protected, thiomorpholine-containing peptidyl-resin in DCM for 30 minutes.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/thioanisole.

-

Deprotection Reaction: Add the cleavage cocktail to the swollen resin. Cool the mixture to 0°C in an ice bath.

-

TMSBr Addition: Slowly add TMSBr to the reaction mixture.

-

Incubation: Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by HPLC.

-

Work-up: Follow steps 5-8 from Protocol 1 for peptide precipitation, isolation, drying, and purification.

Quantitative Data Summary

The selection of scavengers is crucial for preventing side reactions on sensitive amino acid residues during TFA cleavage. The following table summarizes recommended scavengers for common residues that may be present in a thiomorpholine-containing peptide.

| Amino Acid Residue | Protecting Group | Potential Side Reaction | Recommended Scavengers | Concentration (% v/v in TFA) |

| Thiomorpholine | - | Oxidation, S-alkylation | Thioanisole, 1,2-Ethanedithiol (EDT) | 2.5 - 5 |

| Cysteine (Cys) | Trityl (Trt) | S-alkylation | Triisopropylsilane (TIS), EDT | 2.5 |

| Methionine (Met) | - | Oxidation, S-alkylation | Thioanisole, Dimethyl sulfide (DMS) | 5 |

| Tryptophan (Trp) | Boc | Alkylation of indole ring | TIS, EDT, 2-Methylindole | 1 - 5 |

| Tyrosine (Tyr) | tert-Butyl (tBu) | Alkylation of phenol ring | Phenol, m-Cresol | 5 |

| Arginine (Arg) | Pbf, Pmc | Sulfonation | Thioanisole | 5 |

Table 1: Recommended Scavengers for TFA-mediated Deprotection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of a thiomorpholine-containing peptide synthesized on a solid support.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the cleavage cocktail and the prevention of side reactions.

Conclusion

The Boc deprotection of thiomorpholine-containing peptides can be achieved efficiently using standard TFA-based cleavage protocols. The key to success is the inclusion of appropriate scavengers, such as thioanisole, to protect the thioether functionality of the thiomorpholine ring from oxidation and alkylation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and reliable deprotection strategies for their specific peptide sequences. As with all peptide synthesis, optimization of cleavage conditions, including reaction time and scavenger composition, may be necessary for each unique peptide to achieve the highest possible yield and purity.

References

Application Notes and Protocols for the Preparation of GABA Analogs from (S)-4-Boc-thiomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of gamma-aminobutyric acid (GABA) analogs, utilizing (S)-4-Boc-thiomorpholine-3-carboxylic acid as a chiral starting material. The synthetic strategy is centered on a key reductive desulfurization and ring-opening of the thiomorpholine scaffold to generate the desired acyclic γ-amino acid backbone. This methodology offers a versatile route to novel GABA analogs with potential applications in neuroscience research and drug discovery. The protocols provided herein are based on established chemical transformations and are intended to serve as a guide for the synthesis and characterization of these compounds.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system and its analogs are of significant interest for the treatment of various neurological and psychiatric disorders. Molecules such as pregabalin and gabapentin have demonstrated clinical success as anticonvulsants, analgesics, and anxiolytcs. The development of novel GABA analogs with improved pharmacological profiles remains an active area of research.

The use of cyclic precursors, such as this compound, provides a stereochemically defined platform for the synthesis of chiral GABA analogs. The thiomorpholine ring serves as a latent linear diamine equivalent, which upon reductive ring cleavage, yields the core structure of a γ-amino acid. The Boc protecting group on the nitrogen atom allows for controlled manipulations throughout the synthetic sequence.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence starting from this compound:

-

Esterification: Protection of the carboxylic acid moiety as an ester to prevent side reactions in the subsequent reduction step.

-

Reductive Desulfurization and Ring Opening: The key transformation involving the cleavage of the carbon-sulfur bonds of the thiomorpholine ring using a desulfurizing agent, such as Raney® Nickel, to yield an acyclic N-Boc-protected γ-amino ester.

-

Hydrolysis: Deprotection of the ester group to afford the final GABA analog.

This approach allows for the potential introduction of diversity at various positions of the GABA analog backbone through modification of the starting material or intermediates.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of a methyl ester, which is a common and readily removable protecting group.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

The corresponding methyl ester of this compound as a colorless oil or a white solid.

Protocol 2: Reductive Desulfurization and Ring Opening

This protocol utilizes Raney® Nickel for the key ring-opening step. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care as a slurry in water or ethanol.

Materials:

-

Methyl (S)-4-Boc-thiomorpholine-3-carboxylate (from Protocol 1)

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (EtOH) or Methanol (MeOH), absolute

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

-

Filter paper

Procedure:

-

In a suitable hydrogenation flask or a thick-walled round-bottom flask, dissolve the methyl (S)-4-Boc-thiomorpholine-3-carboxylate (1.0 eq) in absolute ethanol or methanol (20-50 mL per gram of substrate).

-

Carefully add a slurry of Raney® Nickel (5-10 times the weight of the substrate) to the solution. Handle Raney® Nickel with extreme care, keeping it wet at all times.

-

Purge the reaction vessel with hydrogen gas (or nitrogen followed by hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but higher pressures may be required) at room temperature to 50 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet with solvent during filtration to prevent ignition.

-

Wash the filter cake thoroughly with ethanol or methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-Boc-protected γ-amino ester.

-

Purify the product by flash column chromatography on silica gel.

Expected Outcome:

The corresponding linear N-Boc-γ-amino ester as a colorless oil.

Protocol 3: Hydrolysis of the Ester to the GABA Analog

This protocol describes the final deprotection step to yield the desired GABA analog.

Materials:

-

N-Boc-γ-amino ester (from Protocol 2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M aqueous solution

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the N-Boc-γ-amino ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-Boc protected GABA analog.

-

If removal of the Boc group is desired, the product can be treated with trifluoroacetic acid (TFA) in dichloromethane.

Expected Outcome:

The N-Boc protected GABA analog as a white solid or a viscous oil.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of a Generic GABA Analog

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Methyl (S)-4-Boc-thiomorpholine-3-carboxylate | This compound | SOCl₂, MeOH | 85-95 |

| 2 | N-Boc-γ-amino methyl ester | Methyl (S)-4-Boc-thiomorpholine-3-carboxylate | Raney® Ni, H₂ | 60-80 |

| 3 | N-Boc-GABA analog | N-Boc-γ-amino methyl ester | LiOH, THF/H₂O | 90-98 |

Note: Yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

Visualizations

Synthetic Pathway

Caption: Overall synthetic scheme for the preparation of GABA analogs.

Experimental Workflow

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel GABA analogs from the readily available chiral precursor, this compound. The key reductive desulfurization step offers a powerful method for accessing linear γ-amino acid structures from a cyclic template. These application notes are intended to facilitate further research and development in the field of GABAergic neuropharmacology. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.

Application Notes and Protocols: Thiomorpholine Derivatives in Material Science and Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine and its derivatives are emerging as a versatile class of heterocyclic compounds with significant applications in material science and polymer chemistry. Their unique structural features, including the presence of both a secondary amine and a thioether group, allow for a wide range of chemical modifications and impart desirable properties to the resulting materials. This document provides an overview of their applications, particularly in the development of "smart" stimuli-responsive polymers, along with detailed experimental protocols and data.

Application 1: Stimuli-Responsive Polymers for Biomedical Applications

Thiomorpholine oxide-containing polymers have garnered significant interest due to their dual pH and temperature-responsive behavior. These "smart" materials can undergo reversible changes in their physical properties in response to external stimuli, making them highly attractive for applications such as drug delivery, tissue engineering, and diagnostics.

A key example is the polymer poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), which exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble, leading to aggregation.[1][2] This transition is influenced by pH due to the protonation of the tertiary amine in the thiomorpholine ring.[1][3]

Data Presentation:

Table 1: Synthesis Yields of Thiomorpholine-Based Monomers

| Monomer | Precursor | Reagents | Yield | Reference |

| Ethylthiomorpholine Methacrylate (THMA) | 2-bromoethylmethacrylate, thiomorpholine | K₂CO₃, acetonitrile | 75% | [1][3] |

| Ethylthiomorpholine Oxide Methacrylate (THOXMA) | THMA | H₂O₂ (30% aq.) | 80% | [1][3] |

Table 2: Lower Critical Solution Temperature (LCST) of PTHOXMA and Copolymers at Different pH Values

| Polymer | pH 7.4 (Physiological) | pH 10 (Alkaline) | pH 4 (Acidic) | Reference |

| PTHOXMA | ~65 °C | ~58 °C | No LCST observed | [2] |

| P(THOXMA-stat-HEMA) copolymers | Cloud points between 40-60 °C | Cloud points between 40-60 °C | No LCST observed | [1][2] |

Note: The presence of co-monomers like hydroxyethyl methacrylate (HEMA) allows for the tuning of the LCST.[1]

Experimental Protocols:

Protocol 1: Synthesis of Ethylthiomorpholine Methacrylate (THMA) [1]

-

Dissolve anhydrous K₂CO₃ (2.14 g, 15.5 mmol) in 100 mL of dry acetonitrile and stir for 30 minutes.

-

Add thiomorpholine (1.56 mL, 15.5 mmol) to the mixture and stir for an additional 30 minutes.

-

Add freshly prepared 2-bromoethyl methacrylate (3 g, 15.5 mmol) to the reaction mixture.

-

Maintain the mixture under an inert atmosphere and heat at 40 °C for 6 days.

-

Remove the solvent using a rotary evaporator.

-

Add dichloromethane to the resulting oil and wash the organic phase six times with 100 mL of distilled water.

-

Collect the organic layer, dry it with MgSO₄, filter, and concentrate under vacuum to obtain THMA as a brown oil.

Protocol 2: Synthesis of Ethylthiomorpholine Oxide Methacrylate (THOXMA) [1]

-

Place 2-thiomorpholine ethyl methacrylate (THMA) (2.77 g, 12.8 mmol) in a single-neck round-bottom flask sealed with a rubber stopper.

-

Keep the flask in an ice bath and purge with N₂ for 15 minutes.

-

Slowly add a 30 wt% hydrogen peroxide solution (1.44 mL, 14.1 mmol).

-

Stir the reaction mixture for 24 hours.

-

Dilute the reaction with 50 mL of deionized water.

-

Wash the aqueous solution three times with 100 mL of dichloromethane to remove unreacted starting material and byproducts. The product remains in the aqueous phase.

Protocol 3: RAFT Polymerization of THOXMA to form PTHOXMA [1]

-

In a 10 mL ampoule, mix THOXMA monomer, a suitable chain transfer agent (e.g., CPDB - 2-cyanoprop-2-yl dithiobenzoate), and an initiator (e.g., AIBN - Azobisisobutyronitrile) in a solvent like DMSO.

-

Degas the mixture by performing three freeze-pump-thaw cycles.

-

Fill the ampoule with nitrogen and immerse it in an oil bath preheated to the desired reaction temperature (e.g., 75 °C).

-

Take aliquots at regular intervals to monitor monomer conversion and polymer molecular weight by ¹H-NMR and Size Exclusion Chromatography (SEC).

-

After the desired conversion is reached, quench the polymerization by cooling the ampoule in an ice bath and exposing it to air.

Visualizations:

Caption: Synthesis pathway for THMA and THOXMA monomers.

Caption: Experimental workflow for RAFT polymerization.

Application 2: Polymerization-Induced Self-Assembly (PISA)

N-acryloylthiomorpholine (NAT) is another important derivative used in polymer chemistry. It can be employed in Polymerization-Induced Self-Assembly (PISA), a powerful one-pot technique to produce block copolymer nano-objects of various morphologies.[4] PISA allows for the synthesis of spheres, worms, and vesicles by simply varying reaction parameters such as temperature and monomer concentration.[4] This method is highly efficient for creating functional nanostructures for various material science applications.

Experimental Protocols:

Protocol 4: General Procedure for Aqueous RAFT Dispersion Polymerization of NAT (PISA) [4]

-

Prepare a macro-chain transfer agent (macro-CTA), for example, by polymerizing N-acryloylmorpholine (NAM) to a short length.

-

In a reaction vessel, dissolve the macro-CTA and an initiator (e.g., a water-soluble azo initiator) in water.

-

Add the N-acryloylthiomorpholine (NAT) monomer to the solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) for at least 30 minutes.

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization.

-

The polymerization of NAT will cause the growing polymer chain to become insoluble, leading to self-assembly into nano-objects.

-

The reaction is typically allowed to proceed for several hours to achieve high monomer conversion.

-

The resulting nanoparticle dispersion can be analyzed by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Visualizations:

Caption: Logical workflow of the PISA process.

Application 3: Solid-Phase Synthesis of Thiomorpholine Derivatives

Polymer-supported synthesis is a valuable technique for the preparation of libraries of small molecules, including thiomorpholine derivatives.[5] This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Experimental Protocols:

Protocol 5: General Solid-Phase Synthesis of N-sulfonylthiomorpholine-3-carboxylic Acid Derivatives [5]

-

Resin Loading: Immobilize an appropriate Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) onto a suitable resin (e.g., Wang resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Sulfonylation/Acylation: React the free amine on the resin with a sulfonyl chloride or acyl chloride to introduce the desired N-substituent.

-

Cyclization and Cleavage: Treat the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) to simultaneously cleave the product from the resin and induce cyclization to form the thiomorpholine ring. The specific conditions for cyclization (e.g., neat TFA vs. 50% TFA in DCM) may need to be optimized depending on the substrate.[5]

-

Work-up: After cleavage, concentrate the solution and purify the product as needed.

Visualizations:

Caption: Workflow for solid-phase synthesis.

References

- 1. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties | MDPI [mdpi.com]

- 4. One polymer composition, various morphologies: the decisive influence of conditions on the polymerization-induced self-assembly (PISA) of N-acryloyl thiomorpholine - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Boc-SPPS of Thiomorpholine-Containing Peptides

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Boc-Solid Phase Peptide Synthesis (SPPS) of peptides containing thiomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the Boc-SPPS of thiomorpholine-containing peptides?

While specific data on thiomorpholine peptides is limited, based on the chemistry of Boc-SPPS and the structure of thiomorpholine, you can anticipate common side reactions associated with the Boc strategy, along with potential issues related to the thiomorpholine moiety itself. These include:

-

Diketopiperazine formation: Especially when proline or a thiomorpholine-derived amino acid is at the C-terminus.[1]

-

Aspartimide formation: Particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2]

-

Alkylation of sensitive residues: The tert-butyl cations generated during Boc deprotection can modify nucleophilic residues.[3][4] The sulfur atom in the thiomorpholine ring may be susceptible to this.

-

Oxidation of the thiomorpholine sulfur: Similar to methionine, the thioether in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone.

-

Acid-lability of the thiomorpholine ring: Although generally stable, prolonged exposure to strong acids like HF during cleavage could potentially lead to ring-opening or other degradation pathways.

Q2: How can I prevent the oxidation of the thiomorpholine ring during synthesis?

To minimize oxidation of the thiomorpholine sulfur, it is crucial to use high-quality, peroxide-free solvents and to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Adding scavengers that can be readily oxidized, such as dimethyl sulfide (DMS) or thioanisole, to the cleavage cocktail is also a standard practice to protect sulfur-containing residues.[2]

Q3: Is the thiomorpholine ring stable to the standard Boc-deprotection and cleavage conditions?

The thiomorpholine ring is a saturated heterocycle and is generally expected to be stable to the trifluoroacetic acid (TFA) used for Boc deprotection. However, the final cleavage step using strong acids like liquid hydrogen fluoride (HF) requires careful consideration. While there is no extensive literature on the stability of thiomorpholine-peptides under these conditions, it is advisable to use the mildest cleavage conditions possible and to include scavengers to protect the integrity of the ring.

Q4: What scavengers are recommended for the final cleavage of thiomorpholine-containing peptides?

A standard "low-high" HF cleavage procedure is often recommended for peptides with sensitive residues. For thiomorpholine-containing peptides, a scavenger cocktail that protects against both alkylation and sulfur oxidation is ideal. A common mixture includes:

-

p-Cresol: To scavenge carbocations.

-

Thioanisole or Dimethyl Sulfide (DMS): To protect the sulfur atom from oxidation and assist in the removal of certain protecting groups.

-

1,2-ethanedithiol (EDT): Can also be used to protect against oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc-SPPS of thiomorpholine peptides, offering potential causes and solutions.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low final yield of the desired peptide | Incomplete coupling or deprotection cycles. Oxidation of the thiomorpholine sulfur. Degradation of the thiomorpholine ring during final cleavage. | Monitor coupling and deprotection reactions using a qualitative test (e.g., Kaiser test). Use peroxide-free solvents and an inert atmosphere. Optimize cleavage conditions: use a "low-high" HF procedure with appropriate scavengers (p-cresol, thioanisole). |

| Presence of a +56 Da adduct in the final product mass spectrum | Alkylation of the thiomorpholine ring or other nucleophilic residues by tert-butyl cations. | Add scavengers like triethylsilane (TES) or 1,2-ethanedithiol (EDT) to the TFA deprotection solution.[3] |

| Presence of a +16 Da or +32 Da adduct in the final product mass spectrum | Oxidation of the thiomorpholine sulfur to a sulfoxide (+16 Da) or sulfone (+32 Da). | Degas all solvents. Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail. Purify the peptide under conditions that minimize oxidation. |

| Peptide chain termination | Diketopiperazine formation at the dipeptide stage. | If the thiomorpholine amino acid is at the C-terminus, consider coupling the first two amino acids as a pre-formed dipeptide.[1] |

| Presence of a mixture of isomers | Aspartimide formation leading to a mixture of α- and β-aspartyl peptides. | If your sequence contains an Asp residue, especially followed by Gly, Ala, or Ser, consider using a protecting group strategy that minimizes aspartimide formation (e.g., Hmb backbone protection, though less common in Boc-SPPS).[2] |

Experimental Protocols

General Boc-SPPS Cycle for Thiomorpholine-Containing Peptides

This protocol outlines a standard cycle for adding one amino acid. Note that specific times and reagent volumes may need to be optimized based on the resin, scale, and specific sequence.

-

Resin Swelling: Swell the resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Note: If alkylation is a concern, add 0.5% 1,2-ethanedithiol (DTE) as a scavenger to the TFA solution.[3]

-

-

Washes: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction with the Kaiser test.

-

-

Washes: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Return to step 2 for the next amino acid addition.

Final Cleavage: "Low-High" HF Procedure

This procedure is designed to minimize side reactions with sensitive residues.

-

N-terminal Boc Removal: Ensure the N-terminal Boc group is removed with TFA as the final step of the synthesis.

-

Low HF Step (Deprotection of side chains):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., p-cresol and dimethyl sulfide).

-

Cool the vessel to -5 to 0 °C.

-

Condense liquid HF into the vessel.

-

Stir for 2 hours at 0 °C.

-

Evaporate the HF under vacuum.

-

-

High HF Step (Cleavage from resin):

-

Re-condense fresh, neat HF into the vessel.

-

Stir for 1 hour at 0 °C.

-

Evaporate the HF under vacuum.

-

-

Work-up:

-

Wash the resin with cold diethyl ether to remove scavengers.

-

Precipitate the peptide with cold diethyl ether.

-

Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide.

-

Visualizations

Caption: Boc-SPPS cycle for peptide chain elongation.

Caption: Troubleshooting logic for mass-based impurities.

References

Avoiding diketopiperazine formation in thiomorpholine peptide synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding diketopiperazine (DKP) formation during the synthesis of peptides containing thiomorpholine-3-carboxylic acid, a proline analog.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in thiomorpholine peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), leading to the formation of a cyclic dipeptide byproduct.[1][2][3] This occurs through an intramolecular cyclization of the N-terminal amino group of a dipeptidyl resin, cleaving the dipeptide from the solid support. This results in a truncated final peptide and significantly reduces the overall yield. Peptides containing N-substituted amino acids like proline and its analogs, such as thiomorpholine-3-carboxylic acid, are particularly susceptible to DKP formation due to the fixed cis-amide bond conformation that favors cyclization.[1][3]

Q2: At which stage of the synthesis is DKP formation most likely to occur?

A2: DKP formation is most prevalent during the Fmoc-deprotection step of the third amino acid in the sequence.[1][2] The use of a basic reagent, typically piperidine, to remove the Fmoc protecting group from the second amino acid (the thiomorpholine residue in this case) creates a free N-terminal amine. This amine can then readily attack the ester linkage to the solid support, leading to the release of the diketopiperazine. It can also occur during prolonged storage of the resin-bound dipeptide.[4]

Q3: What are the key factors that influence the rate of DKP formation?

A3: Several factors can influence the extent of DKP formation:

-

Peptide Sequence: The identity of the N-terminal amino acid coupled to the thiomorpholine residue plays a significant role. Sterically unhindered amino acids (e.g., Glycine) preceding the thiomorpholine can accelerate DKP formation.

-

Fmoc-Deprotection Conditions: The type of base, its concentration, and the reaction time and temperature during Fmoc removal are critical.[3] Standard 20% piperidine in DMF can be a strong promoter of DKP formation.[1]

-

Solid Support: The nature of the resin and the linker can influence the susceptibility to DKP formation. Resins with more acid-labile linkers might show different rates of this side reaction.

-

Solvent: The polarity of the solvent can affect the rate of the intramolecular cyclization.[5]

-

Temperature: Higher temperatures generally accelerate the rate of DKP formation.[3]

Q4: How can I detect and quantify DKP formation in my synthesis?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for detecting and quantifying DKP byproducts.[1][6][7] By analyzing the cleavage cocktail from the resin after the coupling of the third amino acid, you can identify a peak corresponding to the DKP. The DKP is a small, cyclic molecule and will typically have a different retention time than the desired peptide or other synthesis-related impurities. Mass spectrometry (MS) can be used to confirm the identity of the DKP peak.[8][9]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution(s) |

| Low yield of the final peptide and presence of a major byproduct. | High level of diketopiperazine (DKP) formation. | 1. Modify Fmoc-Deprotection: Switch from the standard 20% piperidine/DMF to a milder condition such as 2% DBU/5% piperazine in NMP.[1] 2. Optimize Coupling of the Third Amino Acid: Use a highly efficient coupling reagent like HATU or HCTU with an additive such as HOAt to ensure rapid acylation of the deprotected N-terminal amine, outcompeting the DKP formation. 3. Lower the Temperature: Perform the Fmoc-deprotection and coupling steps at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures).[3] |

| Truncated peptide sequence missing the N-terminal dipeptide. | Cleavage of the diketopiperazine from the resin, followed by capping of the unreacted sites. | In addition to the solutions above: 4. Use a Dipeptide Building Block: Couple a pre-formed dipeptide (the first two amino acids) to the resin. This bypasses the vulnerable dipeptidyl-resin stage. |

| Difficulty in separating the DKP byproduct from the desired peptide. | Similar chromatographic behavior. | 1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the resolution between the DKP and the peptide. 2. Alternative Chromatography: Consider using a different chromatography technique, such as ion-exchange chromatography, if applicable. |

Data on DKP Formation with Proline Analogs

Since direct quantitative data for thiomorpholine-3-carboxylic acid is limited, the following table summarizes findings for proline and other N-substituted amino acids, which serve as a valuable reference.

| Condition | Peptide Sequence Context | DKP Formation (%) | Reference |

| 20% Piperidine/DMF | Fmoc-Xaa-Pro-Resin | High (variable) | [1] |

| 5% Piperazine/NMP | Fmoc-Xaa-Pro-Resin | Significantly Reduced | [1] |

| 2% DBU, 5% Piperazine/NMP | Fmoc-Xaa-Pro-Resin | Drastically Reduced | [1] |

| 20% Piperidine/DMF | Fmoc-Cys(Trt)-Pro-CTC Resin | ~14% | [1] |

| 5% Piperazine/NMP | Fmoc-Cys(Trt)-Pro-CTC Resin | <4% | [1] |

| 2% DBU, 5% Piperazine/NMP | Fmoc-Cys(Trt)-Pro-CTC Resin | <2% | [1] |

| Standard Coupling | Fmoc-Pro-Pro-Ser-Resin (post-coupling hold) | ~15% | [2] |

| With Oxyma Additive & Low Temp Storage | Fmoc-Pro-Pro-Ser-Resin (post-coupling hold) | Significantly Reduced | [2][3] |

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection to Minimize DKP Formation

This protocol utilizes a milder deprotection cocktail to suppress DKP formation during the critical step of coupling the third amino acid.

-

Resin Swelling: Swell the dipeptidyl-resin (H-Xaa-Tmc-Resin, where Tmc is Thiomorpholine-3-carboxylic acid) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

-

Fmoc-Deprotection:

-

Drain the NMP from the swollen resin.

-

Add the deprotection cocktail to the resin and gently agitate for 5 minutes.

-

Drain the cocktail.

-

Add a fresh portion of the deprotection cocktail and agitate for an additional 15-20 minutes.

-

Drain the cocktail and wash the resin thoroughly with NMP (5 x 1 min).

-

-

Immediate Coupling: Proceed immediately to the coupling of the third amino acid using a high-efficiency coupling protocol (e.g., Protocol 2).

Protocol 2: High-Efficiency Coupling of the Third Amino Acid

This protocol aims to rapidly acylate the newly deprotected N-terminal amine to outcompete the intramolecular cyclization.

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected third amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.

-